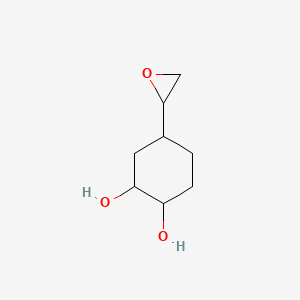![molecular formula C12H13NO B14654390 2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one CAS No. 51315-09-4](/img/structure/B14654390.png)
2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one is a heterocyclic compound with a unique structure that includes a fused pyridine and quinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which is used to formylate the julolidine moiety efficiently . The reaction typically involves the use of formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the Vilsmeier-Haack reaction or other efficient synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline 4-oxide
- 8-Hydroxyjulolidine
- 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-8-ol
Uniqueness
2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one is unique due to its specific structural features, which include a fused pyridine and quinoline ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
51315-09-4 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-one |
InChI |
InChI=1S/C12H13NO/c14-11-6-8-13-7-2-4-9-3-1-5-10(11)12(9)13/h1,3,5H,2,4,6-8H2 |
Clé InChI |
WQWGHSWSHDYPCY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3C(=CC=C2)C(=O)CCN3C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


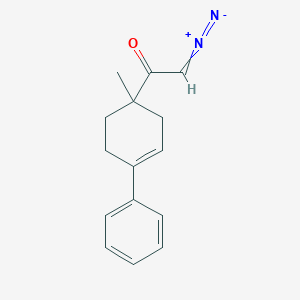
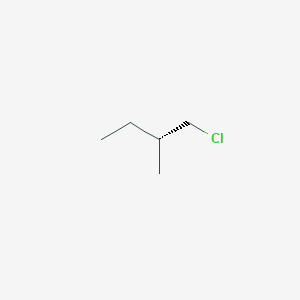
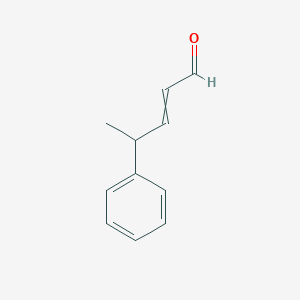

![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)

![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)


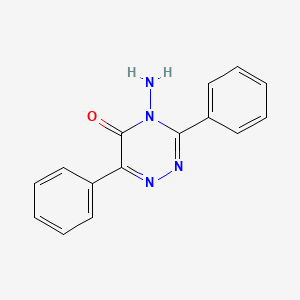
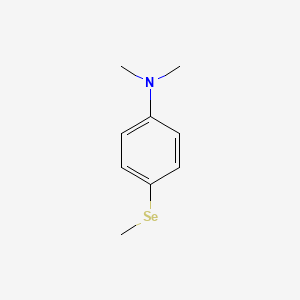
![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)

